molecular formula C46H80O3 B092303 Cholesteryl oleyl carbonate CAS No. 17110-51-9

Cholesteryl oleyl carbonate

Cat. No. B092303
CAS RN: 17110-51-9
M. Wt: 681.1 g/mol
InChI Key: XMPIMLRYNVGZIA-ATIJMAJQSA-N
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Description

Cholesteryl oleyl carbonate (COC) is a cholesteryl ester analogue with distinct phase behavior and molecular motion characteristics. It is known for its ability to form various mesophases, including smectic and cholesteric phases, which are of interest in the study of liquid crystals .

Synthesis Analysis

While the provided papers do not detail the synthesis of COC, they do provide insights into its molecular structure and behavior, which are essential for understanding its synthesis. The molecular structure of COC is closely related to that of cholesteryl oleate, with the main difference being the presence of a carbonate group .

Molecular Structure Analysis

The molecular structure of COC is characterized by a steroid ring system and an oleyl chain with a carbonate linkage. The oleyl chain is well-ordered and almost fully extended, with a kink at the cis double bond. This structure is crucial for the formation of mesophases and the unique properties of COC .

Chemical Reactions Analysis

The papers do not explicitly discuss chemical reactions involving COC. However, the phase behavior and molecular interactions suggest that COC can participate in intermolecular interactions, such as donor-acceptor complex formation, which are significant in the stabilization of mesophases .

Physical and Chemical Properties Analysis

COC exhibits a range of physical and chemical properties that are influenced by temperature and molecular interactions. It shows marked pretransition phenomena and first-order transitions between smectic and cholesteric phases, as well as cholesteric to isotropic phases . The volumetric behaviors and transition volumes are indicative of the mesophase stability and are consistent with mean-field theories . The nonlinear dielectric relaxation spectra of COC reveal different relaxation processes corresponding to its various phases, which are interpreted using the Landau-de Gennes theory . Additionally, spectroscopic studies have shown that COC's mesophases may owe their stability to interactions such as Lifshitz-van der Waals and vibronic coupling .

Relevant Case Studies

Several studies have focused on the selective reflection and phase transition behaviors of COC in mixtures, highlighting its potential for applications in composite materials and its interesting selective optical properties . The non-Newtonian viscosity of COC has also been studied, showing a viscosity maximum and marked non-Newtonian behavior near the cholesteric-isotropic transition . These case studies demonstrate the complex behavior of COC and its responsiveness to external stimuli such as temperature and shear rate.

Scientific Research Applications

  • Physical Properties and Applications : COC, an organic chemical forming cholesteric liquid crystals, exhibits important physical parameters like adiabatic compressibility, specific acoustic impedance, and relaxation time, making it useful in thermochromic liquid crystals and other applications (Singh & Sharma, 2013).

  • Preparation for Thermal Radiography : High-purity COC is prepared for thermal radiography applications, demonstrating its utility in specialized imaging techniques (Elser, Pohlmann & Boyd, 1976).

  • Dielectric Permittivity Analysis : Dielectric spectroscopy has been used to study phase detection in COC over a broad temperature range, highlighting its potential in phase transition detection and related applications (Pawlus, Zasada & Rzoska, 2002).

  • Phase Behavior and Molecular Motions : Investigations into the phase behavior and temperature-dependent molecular motions of COC have provided insights into its unique properties compared to other cholesteryl esters and ethers (Croll, Sripada & Hamilton, 1987).

  • Volumetric Behaviors in Phase Transitions : COC's volumetric behaviors during smectic-cholesteric and cholesteric-isotropic transitions have been studied, contributing to our understanding of its phase transition properties (Nakahara, Yoshimura & Ōsugi, 1981).

  • Thermo-Responsive Drug Delivery System : COC has been embedded in cellulose nitrate membranes to develop a thermally responsive drug delivery system, demonstrating its application in controlled drug release (Lin, Chen & Lin, 1996).

  • Biocompatibility with Human Blood : The inclusion of COC in composite membranes has shown improved biocompatibility with human blood, indicating its potential use in biomedical applications (Shih et al., 2006).

  • Non-Newtonian Viscosity and Electrical Conductivity : The non-Newtonian viscosity and electrical conductivity of COC have been studied, revealing its unique flow and electrical properties, useful in various technological applications (Yamada & Fukada, 1973).

Future Directions

COC is a popular compound for use in the fabrication of tunable filters, phase shifters, reflect-arrays, and microcapsules due to its good tunability with microwave frequencies . Its applications in display technology and other areas are expected to continue to be explored .

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(Z)-octadec-9-enyl] carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H80O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-34-48-44(47)49-39-30-32-45(5)38(35-39)26-27-40-42-29-28-41(37(4)25-23-24-36(2)3)46(42,6)33-31-43(40)45/h14-15,26,36-37,39-43H,7-13,16-25,27-35H2,1-6H3/b15-14-/t37-,39+,40+,41-,42+,43+,45+,46-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPIMLRYNVGZIA-TZOMHRFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H80O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70889389
Record name Cholesteryl oleyl carbonate
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Molecular Weight

681.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Cholesteryl oleyl carbonate
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Product Name

Cholesteryl oleyl carbonate

CAS RN

17110-51-9
Record name Cholesteryl oleyl carbonate
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Record name Cholesteryl oleyl carbonate
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Record name Cholest-5-en-3-ol (3.beta.)-, 3-[(9Z)-9-octadecen-1-yl carbonate]
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Record name Cholesteryl oleyl carbonate
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Record name Cholest-5-en-3β-yl (Z)-octadec-9-en-1-yl carbonate
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Record name CHOLESTERYL OLEYL CARBONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
795
Citations
YY Lin, KS Chen, SY Lin - Journal of controlled release, 1996 - Elsevier
Cholesteryl oleyl carbonate (COC) was embedded in a cellulose nitrate membrane for the purpose of develo** a drug delivery system with a thermal stimulus response. The …
Number of citations: 42 www.sciencedirect.com
P Das, J De - Chemistry and physics of lipids, 2011 - Elsevier
… In this paper we report the crystal structure determination of cholesteryl oleyl carbonate from … of the monolayer structure of cholesteryl oleyl carbonate crystal, with reference to the known …
Number of citations: 4 www.sciencedirect.com
W Elser, JLW Pohlmann, PR Boyd - Molecular Crystals and Liquid …, 1976 - Taylor & Francis
… Starting with 100% hexane and gradually changing to a mixture containing 30% benzene, we obtained a reasonable yield of pure cholesteryl oleyl carbonate. The fractions were …
Number of citations: 10 www.tandfonline.com
M Nakahara, Y Yoshimura, J Osugi - Bulletin of the Chemical Society of …, 1981 - journal.csj.jp
… The volumetric behaviors of cholesteryl oleyl carbonate (COC) and cholesteryl oleate(CO) … A(Sm) to cholesteric(Ch) transition in cholesteryl oleyl carbonate(COC), which is one of the …
Number of citations: 12 www.journal.csj.jp
NI Lebovka, LN Lisetski, MI Nesterenko… - Liquid …, 2013 - Taylor & Francis
… In this work, we used mixtures of cholesteryl oleyl carbonate (COC) (widely used in cholesteric materials for thermography and other applications [Citation23,Citation24]) and a typical …
Number of citations: 31 www.tandfonline.com
M Evans, R Moutran, AH Price - Journal of the Chemical Society …, 1975 - pubs.rsc.org
… Some dielectric, refractive index and far infrared data on cholesteryl oleyl carbonate (OCC) in the smectic, cholesteric and isotropic liquid phases are reported. The molecular dipole …
Number of citations: 21 pubs.rsc.org
YY Lin, KS Chen, SY Lin - Journal of the Chinese Chemical …, 1995 - Wiley Online Library
… differential scanning calorimetry (DSC) was used to measure simultaneously the chemical structural variation and the thermal response of phase transition of cholesteryl oleyl carbonate …
Number of citations: 17 onlinelibrary.wiley.com
MF Shih, MD Shau, CC Hsieh, JY Cherng - Molecules, 2011 - mdpi.com
… The liquid crystal molecule, cholesteryl oleyl carbonate (COC), showed further improved biocompatibility to human blood, after COC was embedded in the PU polymers. PEG-…
Number of citations: 12 www.mdpi.com
SY Lin, MJ Li, HL Lin - Journal of Materials Science: Materials in Medicine, 2000 - Springer
… ethanol on the thermophysical properties of cholesteryl oleyl carbonate (COC) was investigated using … Cholesteryl oleyl carbonate (COC), a kind of cholesteric liquid crystal (Fig. 1), was …
Number of citations: 6 link.springer.com
H Zink, WV Dael - Liquid Crystals, 1989 - Taylor & Francis
… Light scattering studies of collective orientational fluctuations in cholesteryl oleyl carbonate (COC) have been reported by several authors [l, 2, 31. They have all used linearly polarized …
Number of citations: 10 www.tandfonline.com

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